molecular formula C22H15N5 B5542968 11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5542968
M. Wt: 349.4 g/mol
InChI Key: ZHPSMXOHXVQZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H15N5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13274550 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole Derivatives in Therapeutic Applications

Antiparasitic Efficacy

Benzimidazole derivatives, such as albendazole and mebendazole, have been widely recognized for their antiparasitic activity. These compounds are effective against a variety of parasitic infections, including hookworm, echinococcosis, and strongyloidiasis, by inhibiting the parasite's microtubule synthesis, leading to their death. The pharmacokinetics, metabolism, and clinical efficacy of these compounds have been extensively studied, demonstrating their role in treating parasitic diseases with minimal side effects (Ammann et al., 2015; Opatrny et al., 2005).

Chemotherapy Adjuvants

Certain benzimidazole derivatives have been explored as adjuvants in chemotherapy, particularly in enhancing the cytotoxic effects of other chemotherapeutic agents. The potential of these compounds to act synergistically with other drugs offers a promising avenue for cancer treatment, although their exact mechanisms and optimal usage parameters require further investigation (Roberts et al., 1984).

Benzimidazole Derivatives in Diagnostic Applications

Diagnostic Imaging

Benzimidazole compounds labeled with radioactive isotopes have been developed as radioligands for positron emission tomography (PET) imaging. These compounds target specific receptors or pathological features in diseases such as Alzheimer's, showcasing the versatility of benzimidazole derivatives in diagnostic applications. The ability to visualize disease progression or response to therapy in vivo through PET imaging is a significant advantage in clinical diagnostics and research (Cai et al., 2008).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the discovery of new biological activities .

Properties

IUPAC Name

16-(benzimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5/c23-12-16-14-6-5-7-15(14)22(26-13-24-17-8-1-3-10-19(17)26)27-20-11-4-2-9-18(20)25-21(16)27/h1-4,8-11,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSMXOHXVQZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=NC6=CC=CC=C65)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.